REACTION_CXSMILES
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C(=O)([O-])[O-].[Na+:5].[Na+].B([C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1)(O)O.Cl.Br[C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1>O.C(O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Na+].[Na+].[Na+].P(C1C=C(S([O-])(=O)=O)C=CC=1)(C1C=C(S([O-])(=O)=O)C=CC=1)C1C=C(S([O-])(=O)=O)C=CC=1>[N:24]1[CH:25]=[CH:26][C:21]([C:10]2[CH:18]=[CH:17][C:13]([C:14]([O-:16])=[O:15])=[CH:12][CH:11]=2)=[CH:22][CH:23]=1.[Na+:5] |f:0.1.2,4.5,8.9.10,11.12.13.14,15.16|
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Name
|
|
Quantity
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830 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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520 g
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Type
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reactant
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Smiles
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B(O)(O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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622 g
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Type
|
reactant
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Smiles
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Cl.BrC1=CC=NC=C1
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Name
|
|
Quantity
|
6800 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
|
2600 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
3600 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.407 g
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
36.8 g
|
Type
|
catalyst
|
Smiles
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[Na+].[Na+].[Na+].P(C=1C=C(C=CC1)S(=O)(=O)[O-])(C=1C=C(C=CC1)S(=O)(=O)[O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
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The reaction was stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 55° C.
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Type
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STIRRING
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Details
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stirred for 2 hours
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Duration
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2 h
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Type
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STIRRING
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Details
|
the resulting suspension was stirred at 20° C. for 16 hours
|
Duration
|
16 h
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
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Type
|
WASH
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Details
|
washed with acetone (3×1250 mL)
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Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 60° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(C(=O)[O-])C=C1.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 690 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |